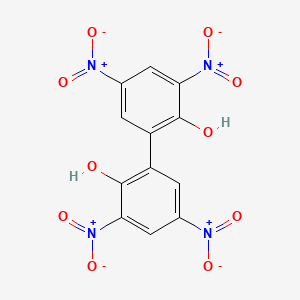
3,3',5,5'-Tetrahydro(1,1'-biphenyl)-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two hydroxyl groups attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The hydroxyl groups are then introduced through subsequent functionalization steps, such as hydroxylation reactions.
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions result in various substituted biphenyl derivatives.
Scientific Research Applications
3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in these interactions, as they can form hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dihydroxy-1,1’-biphenyl: Similar structure but with hydroxyl groups in different positions.
4,4’-Dihydroxybiphenyl: Another biphenyl derivative with hydroxyl groups in the para position.
2,2’,6,6’-Tetrahydroxybiphenyl: A compound with four hydroxyl groups attached to the biphenyl structure.
Uniqueness
3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
32750-04-2 |
|---|---|
Molecular Formula |
C12H6N4O10 |
Molecular Weight |
366.20 g/mol |
IUPAC Name |
2-(2-hydroxy-3,5-dinitrophenyl)-4,6-dinitrophenol |
InChI |
InChI=1S/C12H6N4O10/c17-11-7(1-5(13(19)20)3-9(11)15(23)24)8-2-6(14(21)22)4-10(12(8)18)16(25)26/h1-4,17-18H |
InChI Key |
LJGKEHHBUDLIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



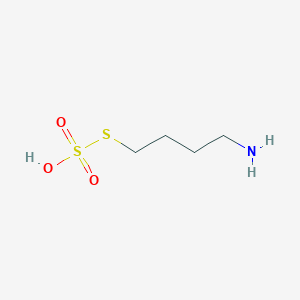
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
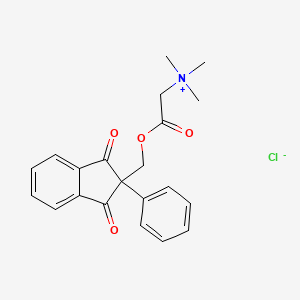

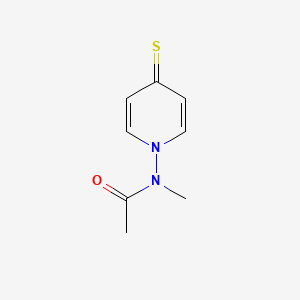

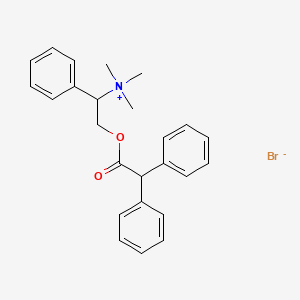
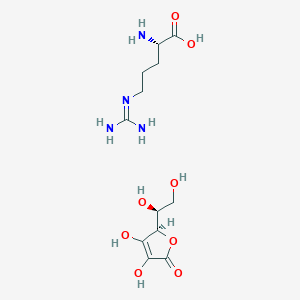

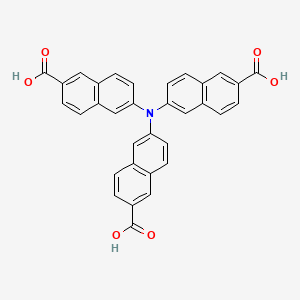
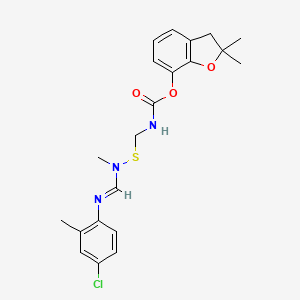
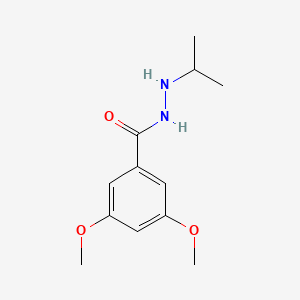
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
